molecular formula C17H15Cl2N3O4 B11649218 4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide

Cat. No.: B11649218
M. Wt: 396.2 g/mol
InChI Key: OBKQGHFOGXCBFV-UHFFFAOYSA-N
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Description

4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, nitro group, and chloro substituents. These structural features contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific crystallization techniques and the control of reaction parameters to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd-C), hydrogen, and various nucleophiles. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit the synthesis of certain metabolites by binding to enzymes involved in their production. This interaction can lead to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide is unique due to its combination of a nitro group, morpholine ring, and chloro substituents. This unique structure contributes to its diverse reactivity and wide range of applications in various scientific fields .

Properties

Molecular Formula

C17H15Cl2N3O4

Molecular Weight

396.2 g/mol

IUPAC Name

4-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C17H15Cl2N3O4/c18-13-3-1-11(9-16(13)22(24)25)17(23)20-12-2-4-15(14(19)10-12)21-5-7-26-8-6-21/h1-4,9-10H,5-8H2,(H,20,23)

InChI Key

OBKQGHFOGXCBFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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